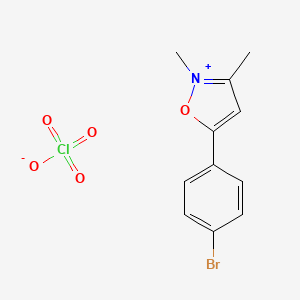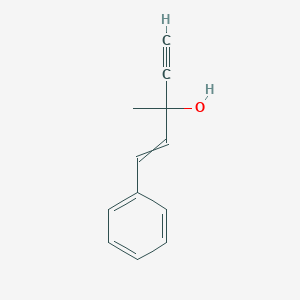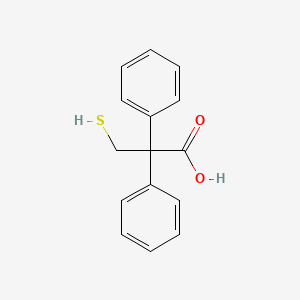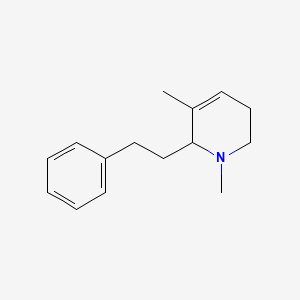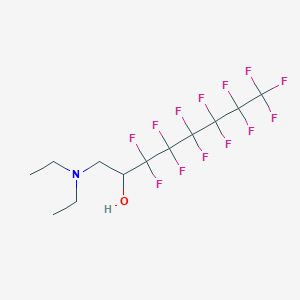![molecular formula C14H22Cl6Si2 B14639893 Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro- CAS No. 52057-53-1](/img/structure/B14639893.png)
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] is a complex organosilicon compound with the chemical formula C14H22Cl6Si2. This compound is characterized by its unique tricyclo[3.3.1.13,7]decane structure, which is a rigid, cage-like framework. The presence of trichlorosilane groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] typically involves the reaction of tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Substitution: The trichlorosilane groups can undergo substitution reactions with nucleophiles to form a variety of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to investigate its use in medical imaging and as a component in biocompatible materials.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] exerts its effects is primarily through its ability to form strong bonds with various substrates. The trichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in applications such as surface modification and adhesion promotion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: A similar compound with a tricyclo[3.3.1.1(3,7)]decane structure but without the silane groups.
Tricyclo[3.3.1.1(3,7)]decan-1-amine: Another related compound with an amine group instead of silane.
Tricyclo[3.3.1.1(3,7)]decane, 2-nitro-: A nitro-substituted derivative of the tricyclo[3.3.1.1(3,7)]decane structure.
Uniqueness
What sets Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-] apart from these similar compounds is the presence of trichlorosilane groups, which impart unique reactivity and functionality. This makes it particularly valuable in applications requiring strong adhesion and surface modification properties.
Eigenschaften
CAS-Nummer |
52057-53-1 |
|---|---|
Molekularformel |
C14H22Cl6Si2 |
Molekulargewicht |
459.2 g/mol |
IUPAC-Name |
trichloro-[2-[3-(2-trichlorosilylethyl)-1-adamantyl]ethyl]silane |
InChI |
InChI=1S/C14H22Cl6Si2/c15-21(16,17)3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-22(18,19)20/h11-12H,1-10H2 |
InChI-Schlüssel |
FBAPGRJUUVOMGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
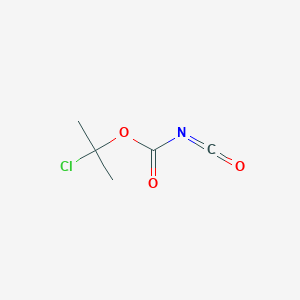
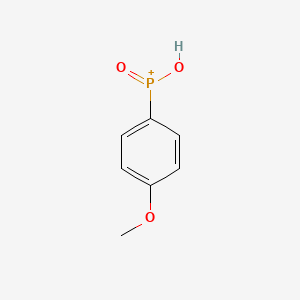
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
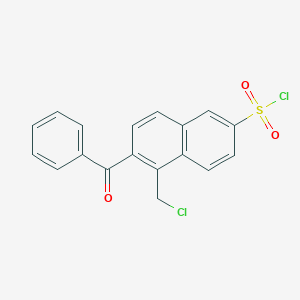
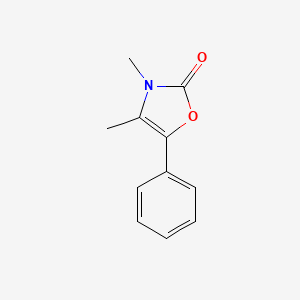

![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
